(2,4-dimethylthiazol-5-yl)(4-(2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone
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Overview
Description
(2,4-dimethylthiazol-5-yl)(4-(2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C19H22N6OS and its molecular weight is 382.49. The purity is usually 95%.
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Scientific Research Applications
Anticancer Potential
Research has shown that derivatives related to the structure of "(2,4-dimethylthiazol-5-yl)(4-(2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone" exhibit significant anticancer activity. For instance, a series of related compounds demonstrated antiproliferative effects against human cancer cell lines, highlighting their potential as anticancer agents. These compounds were synthesized and evaluated using the MTT assay method, showing promising activity on various cell lines, with some compounds exhibiting good activity across all tested lines except for one. This research suggests the possibility of further exploration into related compounds for anticancer applications (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).
Antimicrobial Activity
Derivatives structurally akin to the given compound have also been investigated for their antimicrobial properties. Novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives were synthesized from related precursors and evaluated for their in vitro antimicrobial activity. Among these, several compounds showed higher anticancer activity compared to a reference drug, alongside good to excellent antimicrobial activity, indicating their potential as dual-function agents for treating infections and cancer (Hafez, El-Gazzar, & Al-Hussain, 2016).
Novel Syntheses and Biological Evaluation
The scientific community has also focused on synthesizing novel compounds with similar structural frameworks and evaluating their biological activities. For instance, a series of thiazolidinone derivatives linked with piperazine and pyridine moieties were synthesized and assessed for their antimicrobial potential. These compounds showed moderate to good activity against a range of bacterial and fungal strains, emphasizing the versatility of such structures in developing new antimicrobial agents (Patel, Patel, Kumari, & Patel, 2012).
Molecular Docking and Computational Studies
Further research has extended into the computational realm, where molecular docking and computational studies of newly synthesized heterocycles, including those with similar structural motifs, have been conducted. These studies aimed at understanding the interaction of such compounds with biological targets and assessing their antimicrobial and antiproliferative activities. The findings from these studies not only shed light on the potential biological efficacy of these compounds but also provide insights into their mechanism of action at the molecular level (Fahim, Tolan, Awad, & Ismael, 2021).
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition can lead to cell cycle arrest, making it a potential target for cancer therapeutics .
Mode of Action
It is hypothesized that it might interact with targets other than cdk2, potentially interfering with cellular dna damage repair mechanisms .
Biochemical Pathways
The compound’s interaction with CDK2 can affect the cell cycle regulation pathway, leading to cell cycle arrest . This can have downstream effects on cell proliferation and survival, particularly in cancer cells. The potential interference with DNA damage repair mechanisms could also impact various pathways related to DNA replication and repair .
Pharmacokinetics
The compound’s interaction with cdk2 suggests it is able to penetrate the cell membrane and reach intracellular targets
Result of Action
The inhibition of CDK2 can lead to cell cycle arrest, which can inhibit the proliferation of cancer cells . If the compound does indeed interfere with DNA damage repair mechanisms, this could lead to an accumulation of DNA damage in the cells, potentially inducing apoptosis .
Properties
IUPAC Name |
(2,4-dimethyl-1,3-thiazol-5-yl)-[4-(2-methyl-6-pyrrol-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6OS/c1-13-18(27-15(3)20-13)19(26)25-10-8-24(9-11-25)17-12-16(21-14(2)22-17)23-6-4-5-7-23/h4-7,12H,8-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLCKCZQDAWQJIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)N2CCN(CC2)C3=NC(=NC(=C3)N4C=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.